molecular formula C10H16O4 B12432726 (3aR,4R)-3,4-bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

(3aR,4R)-3,4-bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

Cat. No.: B12432726
M. Wt: 200.23 g/mol
InChI Key: FNYPTQQTJGQJNF-LXMFVISSSA-N
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Description

(3aR,4R)-3,4-bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a cyclopentane ring fused with a furan ring. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4R)-3,4-bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one typically involves multiple steps. One common method starts with cyclopentadiene and dichloroacetyl chloride, which undergo a cycloaddition reaction followed by Baeyer-Villiger oxidation to form an intermediate compound. This intermediate is then resolved using optically active phenethylamine and subjected to a Prins reaction with polyformaldehyde, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the stereoselective synthesis and crystallization processes are crucial for obtaining diastereomerically pure compounds .

Chemical Reactions Analysis

Types of Reactions

(3aR,4R)-3,4-bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .

Scientific Research Applications

(3aR,4R)-3,4-bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3aR,4R)-3,4-bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the furan ring play a crucial role in its reactivity and binding affinity. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3aR,4R)-3,4-bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one lies in its specific stereochemistry and the presence of multiple hydroxyl groups, which confer unique reactivity and binding properties. These features make it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

(3aR,4R)-3,4-bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

InChI

InChI=1S/C10H16O4/c1-5-2-8-9(6(5)3-11)7(4-12)10(13)14-8/h5-9,11-12H,2-4H2,1H3/t5?,6-,7?,8?,9-/m1/s1

InChI Key

FNYPTQQTJGQJNF-LXMFVISSSA-N

Isomeric SMILES

CC1CC2[C@H]([C@@H]1CO)C(C(=O)O2)CO

Canonical SMILES

CC1CC2C(C1CO)C(C(=O)O2)CO

Origin of Product

United States

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